Copper(II) complexes of benzimidazole derivatives with a tetrahydrofuran-2-ylmethyl substituent have shown promising antimicrobial activity [, ]. Although the specific benzamide derivative discussed in this document is not a benzimidazole, the presence of the tetrahydrofuran-2-ylmethyl group and the potential for metal complexation suggest that 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide could also exhibit antimicrobial properties.
A sulfonamide compound containing a pyridin-2-ylmethyl group, structurally similar to the tetrahydrofuran-2-ylmethyl group, has demonstrated potent antileishmanial activity []. This finding suggests that 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide, with its similar structure, might also possess antiparasitic properties against Leishmania and related parasites.
Research has identified 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel []. This channel plays a crucial role in mosquito renal function, and its inhibition can disrupt excretory processes, ultimately leading to larval death. While structurally different from the benzamide derivative , this research highlights the potential of compounds containing similar structural motifs, like the pyridin-4-ylmethyl group, for developing novel insecticides targeting ion channels.
Histone deacetylase inhibitors (HDACIs) have gained significant interest as potential anticancer agents. Entinostat (MS-275), a known HDACI, contains a benzamide moiety. Modifications to the benzamide structure [] have shown potential in improving anti-proliferative activity. Therefore, exploring the HDAC inhibitory potential of 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide could be a viable research direction.
Compounds containing the 5-nitrofuran-2-ylmethyl group have shown promise as bioreductively activated prodrugs for targeted drug delivery in hypoxic tumors []. While 2-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide lacks the nitrofuran moiety, its nitro group at the ortho position of the benzamide ring suggests a possibility for bioreduction. This characteristic could be exploited to design prodrugs that release active compounds upon enzymatic reduction in specific physiological conditions.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4